

p-Hydroxyphenyl 2-pyridyl ketone chemical properties and structure

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Compound of Interest

Compound Name: *p*-Hydroxyphenyl 2-pyridyl ketone

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An In-depth Technical Guide to (4-hydroxyphenyl)(pyridin-2-yl)methanone

Introduction

(4-hydroxyphenyl)(pyridin-2-yl)methanone, also known as **p-Hydroxyphenyl 2-pyridyl ketone**, is a bi-functional aromatic ketone featuring a phenol group and a pyridine ring. This unique structural combination imparts a range of chemical and biological properties that make it a molecule of significant interest in medicinal chemistry and materials science. The pyridine moiety can act as a hydrogen bond acceptor and a base, while the phenolic hydroxyl group can serve as a hydrogen bond donor and an acidic proton source.[1][2] This dual character makes the molecule a versatile scaffold for building more complex structures. Its derivatives are explored for various therapeutic applications, leveraging the established roles of both pyridyl and hydroxyphenyl groups in biologically active compounds.[3][4] This guide provides a comprehensive overview of its chemical structure, properties, a validated synthesis protocol, and its applications for researchers and drug development professionals.

Chemical Structure and Core Properties

The fundamental structure of (4-hydroxyphenyl)(pyridin-2-yl)methanone consists of a carbonyl group bridging a pyridine ring at the 2-position and a phenol ring at the 4-position (para). The molecule is achiral and possesses two rotatable bonds, allowing for conformational flexibility between the aromatic rings and the central ketone.[1][2]

Canonical SMILES:C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)O [5] InChI

Key:ADNZLHSXIAPURS-UHFFFAOYSA-N [2]

Physicochemical and Spectroscopic Data

The key quantitative properties of the compound are summarized below. These values are critical for experimental design, including solvent selection, purification, and analytical characterization.

Property	Value	Source
Molecular Formula	C ₁₂ H ₉ NO ₂	[2]
Molecular Weight	199.21 g/mol	[2]
CAS Number	33077-70-2	[1]
Boiling Point	394.8°C at 760 mmHg	[1]
Density	1.251 g/cm ³	[1]
Flash Point	192.5°C	[1]
LogP	2.018	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	3	[1]
Storage Temperature	Room Temperature, Sealed in Dry Conditions	[1]

Note: Some values are estimates based on computational models.

Synthesis Pathway and Experimental Protocol

The synthesis of aryl ketones bearing a hydroxyl group, such as (4-hydroxyphenyl)(pyridin-2-yl)methanone, presents a classic challenge in organic synthesis. Direct Friedel-Crafts acylation of phenol is often inefficient.

Causality of Synthetic Strategy: Friedel-Crafts vs. Fries Rearrangement

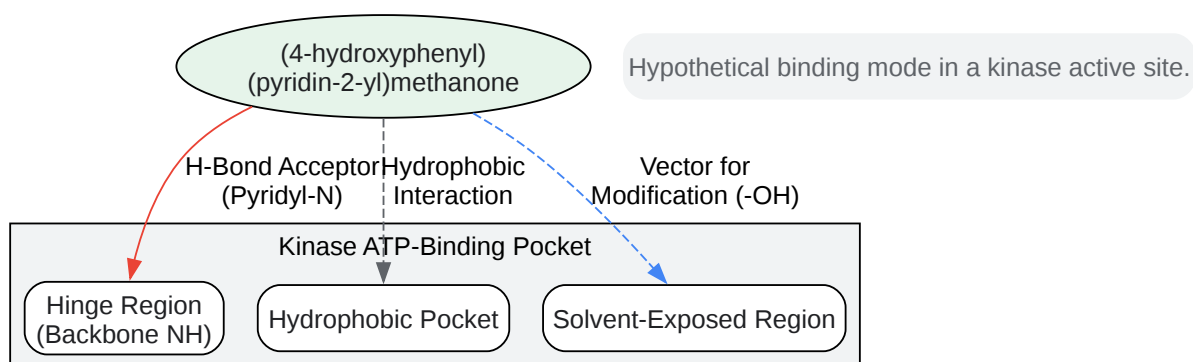
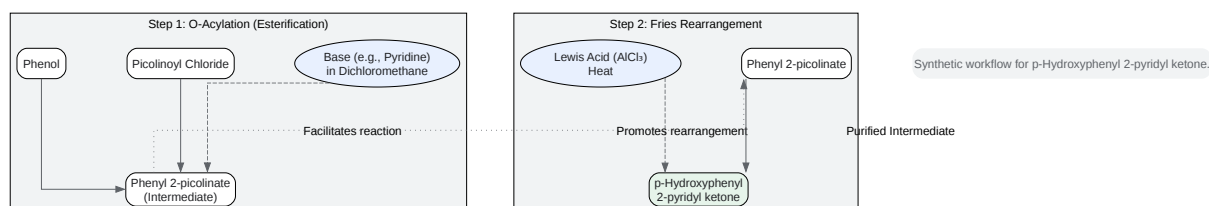
The direct Friedel-Crafts acylation of phenol with picolinoyl chloride using a Lewis acid like AlCl_3 is problematic. The lone pair of electrons on the phenolic oxygen coordinates strongly with the Lewis acid catalyst.^{[6][7]} This complexation deactivates the aromatic ring towards the desired electrophilic substitution (C-acylation) and can promote undesired side reactions.

To circumvent this, a more reliable and higher-yielding strategy involves a two-step sequence:

- **O-Acylation:** First, an esterification reaction is performed where the phenolic hydroxyl group acts as a nucleophile, attacking the acylating agent (e.g., picolinoyl chloride) to form a phenyl ester. This reaction proceeds under kinetic control and does not require a strong Lewis acid.
- **Fries Rearrangement:** The resulting O-acylated intermediate, phenyl 2-picolinate, is then subjected to the Fries rearrangement. In the presence of a Lewis acid (or a strong Brønsted acid), the acyl group migrates from the phenolic oxygen to the para position of the aromatic ring.^[6] This intramolecular rearrangement is thermodynamically driven, leading to the more stable C-acylated product.

This two-step approach provides superior control and typically results in a cleaner reaction with higher yields of the desired para-substituted product.

Visualization of the Synthetic Workflow



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